L-Seryl-L-threonylglycyl-L-alanyl-L-seryl-L-threonyl-L-methionyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Seryl-L-threonylglycyl-L-alanyl-L-seryl-L-threonyl-L-methionyl-L-alanine is a synthetic peptide composed of eight amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-threonylglycyl-L-alanyl-L-seryl-L-threonyl-L-methionyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-serine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, L-threonine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glycine, L-alanine, L-serine, L-threonine, L-methionine, and L-alanine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-threonylglycyl-L-alanyl-L-seryl-L-threonyl-L-methionyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for peptide bond formation.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
L-Seryl-L-threonylglycyl-L-alanyl-L-seryl-L-threonyl-L-methionyl-L-alanine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.
Materials Science: Utilized in the development of peptide-based materials and nanostructures.
Mechanism of Action
The mechanism of action of L-Seryl-L-threonylglycyl-L-alanyl-L-seryl-L-threonyl-L-methionyl-L-alanine depends on its specific application. In general, peptides can interact with various molecular targets, including enzymes, receptors, and other proteins. These interactions can modulate biological pathways and processes, leading to specific effects.
Comparison with Similar Compounds
Similar Compounds
L-Seryl-L-alanyl-L-serylglycyl-L-threonyl-L-alanine: A similar peptide with a slightly different sequence.
L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline: Another peptide with a different amino acid composition.
Uniqueness
L-Seryl-L-threonylglycyl-L-alanyl-L-seryl-L-threonyl-L-methionyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Properties
CAS No. |
653589-08-3 |
---|---|
Molecular Formula |
C27H48N8O13S |
Molecular Weight |
724.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C27H48N8O13S/c1-11(30-18(40)8-29-25(45)19(13(3)38)34-22(42)15(28)9-36)21(41)33-17(10-37)24(44)35-20(14(4)39)26(46)32-16(6-7-49-5)23(43)31-12(2)27(47)48/h11-17,19-20,36-39H,6-10,28H2,1-5H3,(H,29,45)(H,30,40)(H,31,43)(H,32,46)(H,33,41)(H,34,42)(H,35,44)(H,47,48)/t11-,12-,13+,14+,15-,16-,17-,19-,20-/m0/s1 |
InChI Key |
NECOAUUXYNYEQU-COMCNTLKSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(C)C(=O)O)NC(=O)C(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.